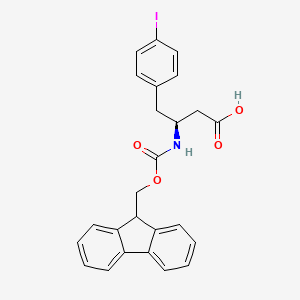

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is a chiral, Fmoc-protected unnatural amino acid derivative. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, and a 4-iodophenyl substituent. The iodine atom at the para position of the phenyl ring confers unique steric and electronic properties, making the compound valuable in medicinal chemistry for radioimaging, targeted drug delivery, or as a heavy atom derivative in crystallography. The S-configuration at the chiral center ensures its compatibility with biological systems, particularly in peptide-based therapeutics .

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZYQICRFPOZOG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142534 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-72-0 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, an amino group, and a 4-(4-iodophenyl)butanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 425.45 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active sites. This results in the modulation of various biochemical pathways that can affect cellular functions.

- Antimicrobial Activity : The fluorenyl group is known for its role in enhancing antimicrobial properties. Studies on related fluorene derivatives have demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects .

- Anticancer Potential : Research indicates that compounds with structural similarities can act as topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from different studies:

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of fluorenone derivatives similar to this compound. The results showed that modifications to the aryl moiety significantly influenced the spectrum and intensity of inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In another investigation focusing on cytotoxic effects, derivatives were screened for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that compounds with similar structural features displayed promising anticancer activity, supporting further exploration into their therapeutic potential .

- Topoisomerase Inhibition : A series of fluorenone derivatives were tested for their ability to inhibit type I topoisomerase, revealing that certain modifications enhanced their antiproliferative effects significantly .

Comparison with Similar Compounds

To contextualize the properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, we compare it with structurally related Fmoc-protected amino acids differing in substituents, stereochemistry, or functional groups.

Structural Analogues with Aromatic Substituents

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : The electron-withdrawing CF3 group (in ) increases acidity of adjacent protons, whereas iodine’s polarizability may enhance halogen bonding in crystallography .

- Lipophilicity : The 4-iodophenyl group increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to dichlorophenyl (logP ~2.8) or trifluoromethyl (logP ~2.5) derivatives.

Enantiomeric Comparisons

Note: Enantiomers often display divergent biological activities. For example, the R-enantiomer () could be explored for protease resistance in peptide therapeutics.

Functional Group Variations

Key Observations :

Preparation Methods

Synthetic Routes

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid typically involves several steps:

Fmoc Protection : The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for preventing unwanted reactions during subsequent synthesis steps.

Formation of the Butanoic Acid Backbone : The butanoic acid backbone is synthesized through a series of reactions involving the incorporation of the 4-iodophenyl group. This often involves coupling reactions facilitated by reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Iodination : The incorporation of the iodine atom into the phenyl ring is a critical step. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable catalyst.

Reaction Conditions

The synthesis of this compound typically requires the use of organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity:

| Step | Reagents | Solvents | Conditions |

|---|---|---|---|

| Fmoc Protection | Fluorenylmethoxycarbonyl chloride, Triethylamine | Dichloromethane | Room temperature, 30 minutes to 1 hour |

| Formation of Butanoic Acid Backbone | DCC, HOBt | Tetrahydrofuran | 0°C to room temperature, several hours |

| Iodination | Iodine, Catalyst (e.g., copper(I) iodide) | Acetic acid or dichloromethane | Room temperature, several hours |

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while optimizing conditions for high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to streamline the process. Purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound meets the required purity standards.

Research Findings and Applications

The compound is primarily used in peptide research, where its iodine atom enhances applications in radiopharmaceuticals or X-ray crystallography due to heavy atom effects. Its unique structure makes it suitable for studying protein interactions and enzyme functions. Additionally, it is investigated for potential therapeutic applications, including drug delivery systems.

Q & A

Q. What are the optimal synthetic routes for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including Fmoc protection of the amino group, iodophenyl substitution via Suzuki coupling or nucleophilic aromatic substitution, and acid deprotection. Key steps:

- Fmoc Protection : Use Fmoc-Cl in anhydrous DMF with a base (e.g., DIEA) at 0–4°C for 2–4 hours .

- Iodophenyl Introduction : Employ Pd-catalyzed cross-coupling (e.g., Stille or Ullmann reactions) with 4-iodophenylboronic acid under inert conditions .

- Purification : Optimize via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Yield Enhancement : Monitor intermediates using TLC and NMR to minimize side reactions (e.g., epimerization at the chiral center) .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane/isopropanol (90:10) at 1 mL/min; compare retention times with racemic standards .

- Optical Rotation : Measure specific rotation ([α]D) in a polarimeter (e.g., 20°C, 589 nm) and compare to literature values for (S)-configured analogs .

- Circular Dichroism (CD) : Confirm absolute configuration by analyzing Cotton effects in the 200–250 nm range .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Toxicity Mitigation : Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) require immediate decontamination with soap/water for skin exposure and eye irrigation for 15 minutes .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Q. Which analytical techniques are most reliable for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify Fmoc (δ 7.2–7.8 ppm, aromatic protons), iodophenyl (δ 7.3–7.6 ppm), and carboxylic acid (δ 12–13 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~580.1 for C₂₅H₂₂INO₄) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O, Fmoc) and ~3300 cm⁻¹ (N-H stretch) .

Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?

- Methodological Answer : The Fmoc group acts as a base-labile protecting group for the amino moiety, enabling orthogonal deprotection with 20% piperidine in DMF. Advantages:

- Selectivity : Retains acid-labile side chains (e.g., tert-butyl esters) during SPPS .

- Stability : Resists nucleophilic attack under coupling conditions (e.g., HBTU/DIPEA activation) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under basic conditions be resolved?

- Methodological Answer : Discrepancies in stability (e.g., Fmoc deprotection rates) may arise from solvent polarity or temperature variations. Resolve via:

Q. What role does the 4-iodophenyl group play in modulating biological activity compared to nitro or fluoro analogs?

- Methodological Answer : The iodine atom enhances lipophilicity (logP ↑) and may facilitate halogen bonding with target proteins. Comparative approaches:

Q. How can researchers address discrepancies in reported toxicity profiles?

- Methodological Answer : Variability in GHS classifications (e.g., H302 vs. H312) may stem from impurities or assay protocols. Mitigation steps:

- Purity Assessment : Quantify impurities via LC-MS; impurities >0.1% require separate toxicity profiling .

- In Vitro Assays : Use HepG2 cells for acute toxicity screening (EC₅₀) and compare to SDS-reported LD₅₀ values .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

Q. How does the compound’s photostability impact its use in light-exposed assays?

- Methodological Answer : The iodophenyl group may sensitize photodegradation. Preventive measures:

- Light Exposure Tests : Conduct UV-vis stability studies (λ = 254 nm) in PBS; track degradation via HPLC .

- Additives : Include 0.1% w/v ascorbic acid to quench free radicals .

Data Contradiction Analysis

- Toxicity Classification Conflicts : (H302, H315) vs. (H312, H332) suggests batch-dependent impurity profiles. Researchers should validate batches via LC-MS and SDS cross-referencing .

- Synthetic Yield Variability : reports 70–80% yields for nitrophenyl analogs, while iodophenyl derivatives () require harsher conditions (e.g., higher Pd loading), reducing yields to 50–60%. Optimize via microwave-assisted synthesis (30% yield increase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.